molecular formula C19H15F3N4O2S B2717285 4-(2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamido)benzamide CAS No. 1105211-50-4

4-(2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamido)benzamide

Cat. No. B2717285
CAS RN: 1105211-50-4
M. Wt: 420.41
InChI Key: VDUOPIGLAQFBMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamido)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of kinase inhibitors and works by inhibiting the activity of certain enzymes that are involved in cancer growth and proliferation.

Scientific Research Applications

Agrochemical Applications

The trifluoromethyl group is a key structural motif in active agrochemical ingredients . Trifluoromethylpyridines and their derivatives are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Trifluoromethylpyridines and their derivatives are also used in the pharmaceutical industry . Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Veterinary Applications

Two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval . These compounds are thought to have unique biological activities due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Organic Light-Emitting Diodes (OLEDs)

Compounds containing the 3-(trifluoromethyl)phenyl group have been used in the synthesis of blue organic light-emitting diodes . These compounds possess high thermal stability and proper frontier-energy levels, making them suitable as host materials for blue OLEDs .

Electroluminescence

The electroluminescent (EL) emission maximum of the three N, N -diphenylamino phenyl vinyl biphenyl (DPAVBi)-doped (8 wt %) devices for compounds was exhibited at 488 nm (for 1) and 512 nm (for 2 and 3) . Among them, the 1-based device displayed the highest device performances in terms of brightness, current efficiency, and external quantum efficiency .

Electrochemical Oxidation

The deposition of thiophene derivatives with a –PhCF3 group by means of in situ electrochemical oxidation on the electrode surface is a promising alternative for molecularly imprinted polymers .

properties

IUPAC Name

4-[[2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O2S/c20-19(21,22)12-2-1-3-14(8-12)25-18-26-15(10-29-18)9-16(27)24-13-6-4-11(5-7-13)17(23)28/h1-8,10H,9H2,(H2,23,28)(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDUOPIGLAQFBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamido)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.